molecular formula C7H16N2 B12814235 (1-Tert-butylaziridin-2-yl)methanamine CAS No. 33603-91-7

(1-Tert-butylaziridin-2-yl)methanamine

Cat. No.: B12814235
CAS No.: 33603-91-7
M. Wt: 128.22 g/mol
InChI Key: FHUDXKNKHGUYLX-UHFFFAOYSA-N
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Description

(1-Tert-butylaziridin-2-yl)methanamine: is an organic compound with the molecular formula C7H16N2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyl group attached to the aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylaziridin-2-yl)methanamine typically involves the reaction of tert-butylamine with an appropriate aziridine precursor. One common method is the nucleophilic substitution reaction where tert-butylamine reacts with 2-chloroethylamine to form the desired product. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (1-Tert-butylaziridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted aziridines.

Scientific Research Applications

Chemistry: In chemistry, (1-Tert-butylaziridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used to study the effects of aziridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of aziridines with enzymes and other biomolecules.

Medicine: Potential medical applications include the development of new pharmaceuticals. Aziridine derivatives are known for their biological activity, and this compound could be explored for its therapeutic potential.

Industry: In industry, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Tert-butylaziridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

    Aziridine: The parent compound of (1-Tert-butylaziridin-2-yl)methanamine, featuring a three-membered nitrogen-containing ring.

    N-Methylaziridine: A similar compound with a methyl group instead of a tert-butyl group.

    N-Ethylaziridine: Another derivative with an ethyl group.

Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other aziridine derivatives.

Properties

CAS No.

33603-91-7

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1-tert-butylaziridin-2-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-7(2,3)9-5-6(9)4-8/h6H,4-5,8H2,1-3H3

InChI Key

FHUDXKNKHGUYLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC1CN

Origin of Product

United States

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